N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide
Description
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a fluorinated acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group and a 2-fluorophenoxy-acetamide side chain. The compound’s structure combines fluorine atoms and heterocyclic moieties, which are common in agrochemicals and pharmaceuticals due to their ability to enhance metabolic stability, lipophilicity, and target-binding affinity. This analysis focuses on comparing its structural and functional attributes with analogous compounds from diverse chemical classes.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c18-12-3-1-2-4-13(12)25-10-14(24)21-9-15-22-16(23-26-15)11-5-7-17(19,20)8-6-11/h1-4,11H,5-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIUSUDHHOZEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxadiazole moiety integrated with a difluorocyclohexyl group and a fluorophenoxy acetamide. Its molecular formula is with a molecular weight of approximately 423.44 g/mol. The presence of the oxadiazole ring contributes to its unique chemical properties, enhancing lipophilicity and potentially influencing its biological interactions.
Biological Activity
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with oxadiazole structures exhibit antimicrobial properties. The specific mechanisms may include inhibition of bacterial cell wall synthesis or interference with DNA replication pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.
- Anticancer Properties : Research indicates that derivatives containing oxadiazole moieties can inhibit cancer cell proliferation. For instance, compounds similar to this one have shown effectiveness in various cancer models by targeting specific kinases or pathways involved in tumor growth.
The precise mechanism of action for this compound is still under investigation. However, it is believed that the oxadiazole ring interacts with biological targets such as enzymes or receptors. This interaction may lead to modulation of their activity, resulting in the observed therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that related oxadiazole derivatives exhibited significant tumor stasis in xenograft models of human cancers. The compounds were noted for their favorable pharmacokinetic profiles and low toxicity levels .
- Neuroprotective Effects : Research on isonicotinamide derivatives has shown potential neuroprotective effects against ischemic injury by modulating inflammatory pathways .
- Enzyme Inhibition Studies : Interaction studies using various biochemical assays have indicated that this class of compounds may inhibit specific enzymes involved in disease processes, supporting their potential as therapeutic agents .
Summary Table of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Modulation of cytokine release | |
| Anticancer | Inhibition of kinase activity | |
| Neuroprotective | Modulation of inflammatory responses |
Comparison with Similar Compounds
Implications :
- The target’s 4,4-difluorocyclohexyl group may improve metabolic stability over non-fluorinated aliphatic chains seen in compounds .
- The 2-fluorophenoxy group could exhibit stronger electron-withdrawing effects than 2,6-dimethylphenoxy, influencing receptor-binding kinetics.
Comparison with Pesticide Acetamides ()
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Features a dimethylphenyl group and oxazolidinyl ring, differing from the target’s fluorophenoxy and oxadiazole moieties. Used as a systemic fungicide, suggesting acetamides with aromatic substituents are viable in agrochemical design.
Implications :
Comparison with Thiadiazole-Based Acetamides ()
The compound N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (Kavitha et al., 2013) shares a fluorinated aromatic system but differs in core structure:
- 1,3,4-Thiadiazole vs.
- 4-Fluorophenyl vs. 2-Fluorophenoxy: The para-fluorine position in the thiadiazole derivative may reduce steric strain compared to the target’s ortho-fluorine.
Implications :
- The target’s oxadiazole core may exhibit greater oxidative stability than thiadiazoles, which are prone to ring-opening under acidic conditions .
Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
